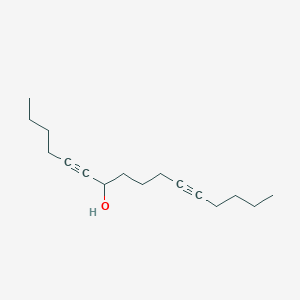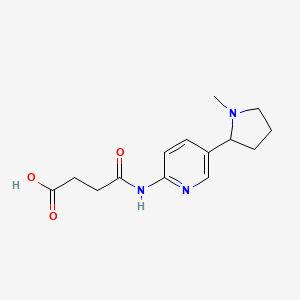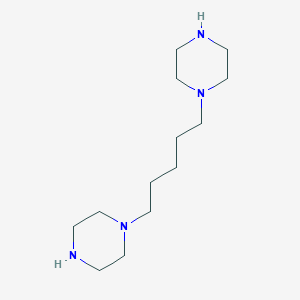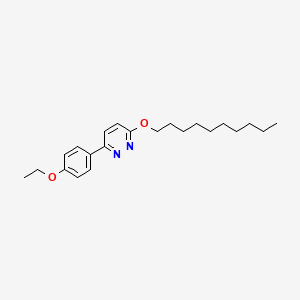
Hexadeca-5,11-diyn-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadeca-5,11-diyn-7-OL is an organic compound with the molecular formula C16H26O. It is a diacetylene alcohol, characterized by the presence of two triple bonds and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadeca-5,11-diyn-7-OL can be synthesized through a series of chemical reactions involving the coupling of alkyne precursors. One common method involves the use of lithium powder and 1,3-diaminopropane under an argon atmosphere. The reaction is typically carried out at elevated temperatures (around 80°C) to facilitate the formation of the desired diacetylene compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction steps.
Chemical Reactions Analysis
Types of Reactions
Hexadeca-5,11-diyn-7-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Hexadeca-5,11-diyn-7-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including macrocyclic diacetylenes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Hexadeca-5,11-diyn-7-OL involves its interaction with specific molecular targets, leading to various biological effects. The compound’s diacetylene structure allows it to participate in polymerization reactions, forming conjugated polymers with distinct properties. These polymers can interact with cellular components, potentially disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Hexadeca-5,11-diyn-7-OL can be compared with other diacetylene compounds, such as:
Hexadeca-7,9-diyne-1,16-diol: Similar in structure but with hydroxyl groups at different positions.
Hexadecadien-1-ol: Contains double bonds instead of triple bonds, leading to different chemical reactivity and applications.
Hexadeca-10E,12Z-dienal: A component of insect pheromones, highlighting the diverse applications of diacetylene and dienyl compounds.
This compound is unique due to its specific positioning of triple bonds and hydroxyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
917883-20-6 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
hexadeca-5,11-diyn-7-ol |
InChI |
InChI=1S/C16H26O/c1-3-5-7-9-10-11-13-15-16(17)14-12-8-6-4-2/h16-17H,3-8,11,13,15H2,1-2H3 |
InChI Key |
DMQGXYOMEGDJHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCC(C#CCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine](/img/structure/B12609144.png)
![3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione](/img/structure/B12609148.png)
![Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate](/img/structure/B12609155.png)
![1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene](/img/structure/B12609156.png)

![N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea](/img/structure/B12609173.png)

![4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B12609182.png)
![Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12609183.png)

![4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one](/img/structure/B12609202.png)



